molecular formula C10H15NO2S B14931617 5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide

5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide

Cat. No.: B14931617
M. Wt: 213.30 g/mol
InChI Key: JMFHRQRQDMIOPL-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2-methoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Chemical Reactions Analysis

5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

    Thiophene-2-carboxamide: Lacks the ethyl and methoxyethyl substituents, resulting in different chemical and biological properties.

    2-ethylthiophene: Contains an ethyl group but lacks the carboxamide and methoxyethyl groups, leading to different reactivity and applications.

    5-methylthiophene-2-carboxamide:

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

5-ethyl-N-(2-methoxyethyl)thiophene-2-carboxamide

InChI

InChI=1S/C10H15NO2S/c1-3-8-4-5-9(14-8)10(12)11-6-7-13-2/h4-5H,3,6-7H2,1-2H3,(H,11,12)

InChI Key

JMFHRQRQDMIOPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(=O)NCCOC

Origin of Product

United States

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